![molecular formula C42H48FNO6 B3025757 (9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester](/img/structure/B3025757.png)
(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester
Vue d'ensemble
Description
CAY10747 est un composé chimique connu pour son rôle d'inhibiteur de l'interaction protéine-protéine entre la protéine de choc thermique 90 (Hsp90) et le cycle cellulaire de division 37 (Cdc37). Il s'agit d'un dérivé du célastrol et il a montré un potentiel significatif dans l'inhibition de la prolifération de diverses lignées de cellules cancéreuses, notamment les cellules A549, MCF-7, HOS et HepG2 .
Mécanisme D'action
Target of Action
CAY10747 primarily targets the protein-protein interaction between heat shock protein 90 (Hsp90) and cell division cycle 37 (Cdc37). Hsp90 is a molecular chaperone involved in the stabilization and activation of many proteins required for cell survival, while Cdc37 is a co-chaperone that specifically assists in the maturation of protein kinases .
Mode of Action
CAY10747 disrupts the interaction between Hsp90 and Cdc37, leading to a decrease in the stability and function of their client proteins. This disruption results in the degradation of proteins such as phosphorylated Akt and Cdk4, which are crucial for cell proliferation and survival .
Biochemical Pathways
By inhibiting the Hsp90-Cdc37 interaction, CAY10747 affects several biochemical pathways, particularly those involved in cell cycle regulation and apoptosis. The degradation of client proteins like Akt and Cdk4 leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of CAY10747, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for its bioavailability and efficacy. While specific ADME data for CAY10747 is limited, its solubility in solvents like DMF, DMSO, and ethanol suggests it can be effectively administered in various formulations .
Result of Action
The molecular and cellular effects of CAY10747 include the inhibition of cell proliferation and induction of apoptosis in cancer cells. This is evidenced by its ability to inhibit the proliferation of various cancer cell lines, such as A549, MCF-7, HOS, and HepG2, with IC50 values ranging from 0.41 to 0.94 µM .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of CAY10747. Its stability at -20°C and solubility in various solvents indicate that it can be stored and administered under controlled conditions to maintain its efficacy .
CAY10747 represents a promising therapeutic agent by targeting the Hsp90-Cdc37 interaction, disrupting critical pathways in cancer cell survival, and inducing apoptosis.
Analyse Biochimique
Biochemical Properties
CAY10747 interacts with the proteins Hsp90 and Cdc37, disrupting their interaction . This interaction is crucial for the function of these proteins, and by inhibiting it, CAY10747 can influence various biochemical reactions within the cell .
Cellular Effects
CAY10747 has been found to inhibit the proliferation of A549, MCF-7, HOS, and HepG2 cells and induce apoptosis in A549 cells . This suggests that it has significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of CAY10747 involves its interaction with Hsp90 and Cdc37 . By inhibiting this interaction, it can affect the function of these proteins and their associated cellular processes .
Temporal Effects in Laboratory Settings
Given its effects on cell proliferation and apoptosis, it is likely that its effects would change over time, potentially influencing long-term cellular function .
Metabolic Pathways
Given its interaction with Hsp90 and Cdc37, it is likely involved in pathways related to protein folding and degradation .
Subcellular Localization
Given its interaction with Hsp90 and Cdc37, it may be localized to areas of the cell where these proteins are found .
Méthodes De Préparation
La synthèse de CAY10747 implique plusieurs étapes, commençant par la préparation de dérivés de célastrol. Les conditions réactionnelles incluent généralement l'utilisation de solvants organiques tels que le diméthylformamide (DMF) et le diméthylsulfoxyde (DMSO). Le composé est ensuite modifié pour obtenir la structure souhaitée, qui comprend un groupe cyano et un groupe fluorophényle . Les méthodes de production industrielle de CAY10747 ne sont pas largement documentées, mais elles suivent probablement des voies synthétiques similaires avec une optimisation pour une production à grande échelle.
Analyse Des Réactions Chimiques
CAY10747 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans CAY10747.
Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant les groupes cyano et fluorophényle
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
CAY10747 a plusieurs applications de recherche scientifique, notamment :
Recherche sur le cancer : Il inhibe la prolifération des cellules cancéreuses et induit l'apoptose, ce qui en fait un outil précieux dans la recherche sur le cancer
Biologie cellulaire : Le composé est utilisé pour étudier les interactions entre Hsp90 et Cdc37, qui sont cruciales pour la division et la survie cellulaires
Développement de médicaments : En raison de ses effets inhibiteurs sur les interactions protéine-protéine, CAY10747 est étudié comme un agent thérapeutique potentiel
Mécanisme d'action
CAY10747 exerce ses effets en inhibant l'interaction entre la protéine de choc thermique 90 (Hsp90) et le cycle cellulaire de division 37 (Cdc37). Cette inhibition entraîne une diminution des niveaux de protéines du complexe Hsp90-Cdc37 et de ses clients, tels que l'Akt phosphorylé et Cdk4, dans les cellules A549. Le composé induit l'apoptose dans les cellules cancéreuses en perturbant ces interactions protéine-protéine essentielles .
Applications De Recherche Scientifique
CAY10747 has several scientific research applications, including:
Cancer Research: It inhibits the proliferation of cancer cells and induces apoptosis, making it a valuable tool in cancer research
Cell Biology: The compound is used to study the interactions between Hsp90 and Cdc37, which are crucial for cell division and survival
Drug Development: Due to its inhibitory effects on protein-protein interactions, CAY10747 is being explored as a potential therapeutic agent
Comparaison Avec Des Composés Similaires
CAY10747 est unique en raison de son inhibition spécifique de l'interaction Hsp90-Cdc37. Des composés similaires comprennent d'autres dérivés de célastrol et des inhibiteurs de Hsp90, tels que la geldanamycine et le radicicol. CAY10747 se distingue par sa puissance et sa sélectivité plus élevées dans l'inhibition de l'interaction Hsp90-Cdc37 .
Propriétés
IUPAC Name |
3-[(Z)-3-cyano-3-(4-fluorophenyl)prop-2-enoyl]oxypropyl (2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48FNO6/c1-26-30-12-13-33-40(4,31(30)23-32(45)36(26)47)17-19-42(6)34-24-39(3,15-14-38(34,2)16-18-41(33,42)5)37(48)50-21-7-20-49-35(46)22-28(25-44)27-8-10-29(43)11-9-27/h8-13,22-23,34,47H,7,14-21,24H2,1-6H3/b28-22+/t34-,38-,39-,40+,41-,42+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQKCDFOTMDGCU-PYZHFFOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)OCCCOC(=O)C=C(C#N)C6=CC=C(C=C6)F)C)C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C=C2C1=CC=C3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)OCCCOC(=O)/C=C(\C#N)/C6=CC=C(C=C6)F)C)C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)

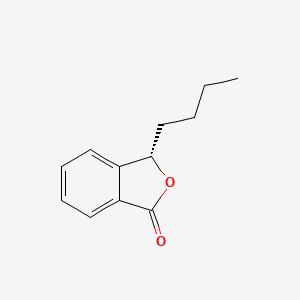
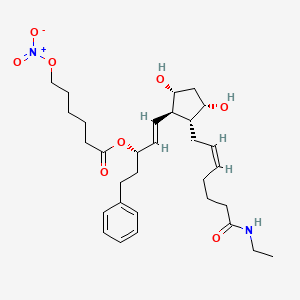

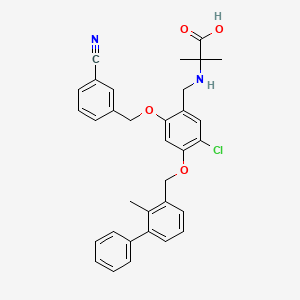
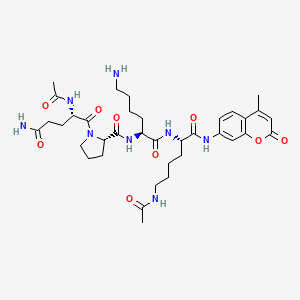
![5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid](/img/structure/B3025688.png)
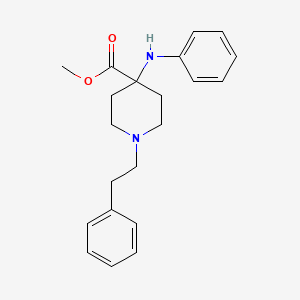
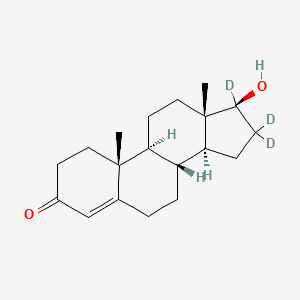
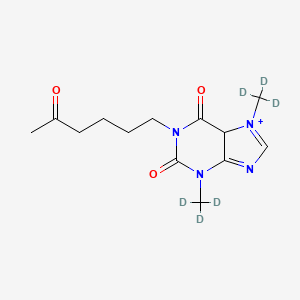
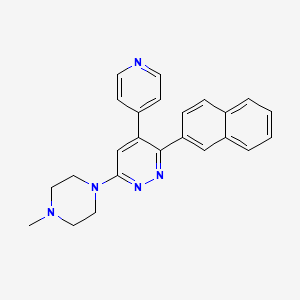
![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B3025698.png)
